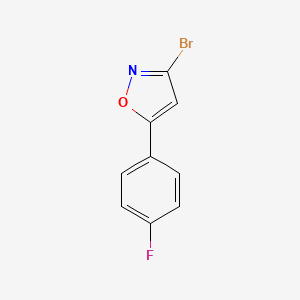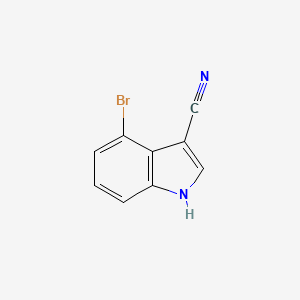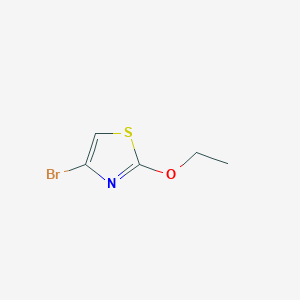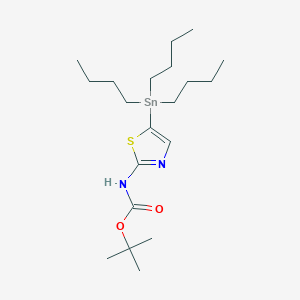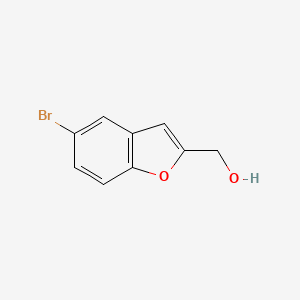
(5-Bromo-1-benzofuran-2-yl)methanol
Übersicht
Beschreibung
“(5-Bromo-1-benzofuran-2-yl)methanol” is used in the rational design of novel CYP2A6 inhibitors for the reduction of cigarette smoking . It is also a reagent for the preparation and biological evaluation of (aminostyryl)benzofurans as inhibitors for Aβ fibril formation .
Molecular Structure Analysis
The molecular formula of “(5-Bromo-1-benzofuran-2-yl)methanol” is C9H7BrO2 . Its molecular weight is 227.06 g/mol . The InChI key is JYYWIDBNICYLBN-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Electrocatalytic Synthesis
A study by Ryzhkov et al. (2021) explored the electrocatalytic cascade synthesis of dihydro-2'H,3H-spiro[1-benzofuran-2,5'-pyrimidines], highlighting the role of (5-Bromo-1-benzofuran-2-yl)methanol in the process. This method is significant for its efficiency and mild reaction conditions, contributing to the field of heterocyclic compound synthesis (Ryzhkov et al., 2021).
Polymerization and Thermal Degradation Studies
Koca et al. (2012) investigated the synthesis of a novel methacrylate monomer with a benzofuran side group, derived from the esterification reaction involving (5-Bromo-1-benzofuran-2-yl)methanol. This research is crucial for understanding the polymerization and thermal degradation of such compounds, with implications for materials science (Koca et al., 2012).
Inhibitory and Radical Scavenging Activities
In a study by Ali et al. (2020), benzofuran-2-yl(phenyl)methanones, including derivatives of (5-Bromo-1-benzofuran-2-yl)methanol, were synthesized and assessed for their α-amylase inhibitory and radical scavenging activities. This research provides insights into the potential medicinal applications of these compounds (Ali et al., 2020).
Antimicrobial Activity
Research by Kenchappa et al. (2016) focused on the synthesis of new benzofuran derivatives using (5-Bromo-1-benzofuran-2-yl)methanol, evaluating their antimicrobial activity. This highlights the compound's relevance in the development of new antimicrobial agents (Kenchappa et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, “(5-Bromo-1-benzofuran-2-yl)methanol” and similar compounds may have potential for future research and development in various fields, including as antimicrobial agents and in the treatment of various diseases .
Eigenschaften
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYWIDBNICYLBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383757 | |
| Record name | (5-bromo-1-benzofuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-1-benzofuran-2-yl)methanol | |
CAS RN |
38220-77-8 | |
| Record name | (5-bromo-1-benzofuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


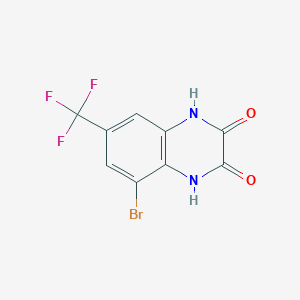
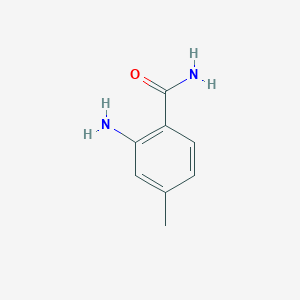
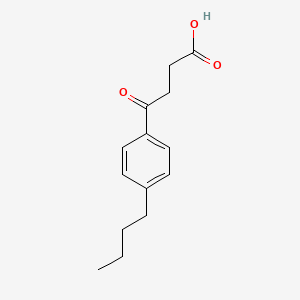
![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)



